molecular formula C25H30N2O3S B2903667 1-(azepan-1-yl)-2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one CAS No. 878060-75-4

1-(azepan-1-yl)-2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one

Cat. No.: B2903667
CAS No.: 878060-75-4
M. Wt: 438.59
InChI Key: POCRBJTVXSYXLV-UHFFFAOYSA-N
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Description

The compound 1-(azepan-1-yl)-2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one (molecular formula: C₂₅H₃₀N₂O₃S; InChI=1S/C25H30N2O3S/c1-19-11-12-20(2)21(15-19)18-31(29,30)24-16-27(23-10-6-5-9-22(23)24)17-25(28)26-13-7-3-4-8-14-26/h5-6,9-12,15-16H,3-4,7-8,13-14,17-18H2,1-2H3) is a synthetic small molecule featuring a 1H-indole core substituted at the 3-position with a (2,5-dimethylphenyl)methanesulfonyl group. The azepane ring is linked via a ketone-ethyl spacer to the indole nitrogen (Figure 1). This compound is part of ChemDiv’s screening libraries and is available in milligram quantities for research purposes .

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-[(2,5-dimethylphenyl)methylsulfonyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3S/c1-19-11-12-20(2)21(15-19)18-31(29,30)24-16-27(23-10-6-5-9-22(23)24)17-25(28)26-13-7-3-4-8-14-26/h5-6,9-12,15-16H,3-4,7-8,13-14,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCRBJTVXSYXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of hexamethyleneimine with chloroacetyl chloride to form 1-azepan-1-yl-2-chloro-ethanone . This intermediate can then be further reacted with 3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indole under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-(azepan-1-yl)-2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several indole- and sulfonyl-containing derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Molecular Formula Substituents Key Differences Molecular Weight (g/mol) Availability/Applications Reference
Target Compound : 1-(azepan-1-yl)-2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one C₂₅H₃₀N₂O₃S - 3-(2,5-Dimethylphenyl)methanesulfonyl
- Azepan-1-yl linked via ethanone
Reference standard 438.58 Screening libraries (ChemDiv)
1-(azepan-1-yl)-2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethan-1-one C₂₃H₂₆N₂OS - 3-Benzylsulfanyl (S-alkyl) instead of sulfonyl
- No 2,5-dimethylphenyl group
Reduced electrophilicity due to thioether vs. sulfone 378.53 Research chemical (BB79718)
2-{3-[(2-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one C₂₈H₂₈ClN₃O₄S - 3-(2-Chlorophenyl)methanesulfonyl
- Piperazine instead of azepane
Enhanced polarity from Cl substituent; potential CNS activity 538.07 Screening (ID: E690-0496)
1-(2,3-Dihydroindol-1-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfonyl]ethan-1-one C₂₀H₁₉N₂O₃S - 1-Ethylindole sulfonyl
- 2,3-Dihydroindole (saturated) core
Reduced aromaticity; altered pharmacokinetics 375.44 Research (CAS: 686743-61-3)
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone C₁₆H₁₃NO₃S - Phenylsulfonyl at C3
- No azepane or dimethylphenyl
Simpler structure; higher reactivity 299.34 Safety data available (CAS: 292855-52-8)

Key Findings:

Replacement of sulfonyl with sulfanyl (as in ) reduces oxidative stability and electrophilicity, which may diminish target binding in enzyme inhibition assays.

Heterocyclic Modifications :

  • Azepane vs. Piperazine: The azepane ring in the target compound provides a seven-membered ring with conformational flexibility, whereas piperazine derivatives (e.g., ) introduce basic nitrogen centers, altering solubility and hydrogen-bonding capacity.
  • Saturation of the indole core (e.g., 2,3-dihydroindole in ) reduces aromatic π-stacking interactions, impacting receptor binding.

Synthetic Accessibility :

  • Sulfonyl group introduction (e.g., via methanesulfonylation of indoles) is a common step, as seen in the synthesis of 1-(3-(thiazole-2-carbonyl)-1H-indol-1-yl)ethan-1-one using NaH/DMF conditions .
  • Friedel-Crafts acylation and aldol condensation (e.g., for (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one ) are viable for aryl ketone intermediates.

Biological Activity

1-(azepan-1-yl)-2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its structure, characterized by an azepane ring, an indole moiety, and a methanesulfonyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H25FN2O3S, with a molecular weight of approximately 428.5 g/mol. The unique combination of functional groups enhances its interactions with biological targets.

Property Value
Molecular FormulaC23H25FN2O3S
Molecular Weight428.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may:

  • Inhibit Enzyme Activity : The compound can bind to the active sites of specific enzymes, preventing substrate access and subsequent catalysis.
  • Modulate Receptor Functions : It may also interact with receptors involved in signaling pathways related to inflammation and cancer progression.

These interactions suggest its potential as a therapeutic agent in treating inflammatory diseases and cancers.

Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its utility in conditions characterized by chronic inflammation.

Anticancer Effects

Preliminary research indicates that this compound may possess anticancer properties. In cell line studies, it has been observed to inhibit the growth of various cancer cells by inducing apoptosis and cell cycle arrest. The exact pathways through which these effects occur are under investigation but may involve modulation of oncogenic signaling pathways.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

  • Study on Inflammatory Response : A study conducted on macrophage cell lines treated with the compound showed a significant decrease in TNF-alpha and IL-6 levels compared to untreated controls.
  • Anticancer Activity in Breast Cancer Cells : In vitro studies demonstrated that treatment with this compound led to a reduction in cell viability and increased apoptosis rates in MCF7 breast cancer cells.

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